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molecular formula C5H14N2O2S B8699561 3-amino-N,N-dimethylpropane-1-sulfonamide

3-amino-N,N-dimethylpropane-1-sulfonamide

Cat. No. B8699561
M. Wt: 166.24 g/mol
InChI Key: AYOQIIXWVSSNSR-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

To a solution of 3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propane-1-sulfonic acid dimethylamide (530 mg) in ethanol (10 mL) was added hydrazine monohydrate (0.80 mL) and the reaction was heated at reflux for 3 h. After cooling to room temperature, the mixture was filtered and the filtrate reduced in vacuo to give 3-amino-propane-1-sulfonic acid dimethylamide as a white solid.
Name
3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propane-1-sulfonic acid dimethylamide
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[S:3]([CH2:6][CH2:7][CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O)(=[O:5])=[O:4].O.NN>C(O)C>[CH3:1][N:2]([CH3:20])[S:3]([CH2:6][CH2:7][CH2:8][NH2:9])(=[O:5])=[O:4] |f:1.2|

Inputs

Step One
Name
3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propane-1-sulfonic acid dimethylamide
Quantity
530 mg
Type
reactant
Smiles
CN(S(=O)(=O)CCCN1C(C2=CC=CC=C2C1=O)=O)C
Name
Quantity
0.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)CCCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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